molecular formula C13H13NO3 B8617157 Methyl 2-[(quinolin-8-yl)oxy]propanoate CAS No. 88349-69-3

Methyl 2-[(quinolin-8-yl)oxy]propanoate

Cat. No.: B8617157
CAS No.: 88349-69-3
M. Wt: 231.25 g/mol
InChI Key: HVDPTHIYNRIZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(quinolin-8-yl)oxy]propanoate is an ester derivative featuring a quinoline ring substituted at the 8-position with an oxy-propanoate methyl ester group. The methyl propanoate ester at the 8-position introduces polarity and hydrogen-bonding capacity, making this compound a candidate for applications in medicinal chemistry or materials science.

Properties

CAS No.

88349-69-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-quinolin-8-yloxypropanoate

InChI

InChI=1S/C13H13NO3/c1-9(13(15)16-2)17-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3

InChI Key

HVDPTHIYNRIZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Quinoline Derivatives

Quinolin-8-yl 3-phenylprop-2-enoate (CAS 5296-42-4)
  • Molecular Formula: C₁₈H₁₃NO₂
  • Key Features: A cinnamate ester (3-phenylpropenoate) linked to the quinolin-8-yloxy group.
  • Comparison: The phenylpropenoate group introduces extended π-conjugation and aromaticity, enhancing lipophilicity compared to Methyl 2-[(quinolin-8-yl)oxy]propanoate (C₁₃H₁₁NO₃).
Methyl 3-aminoquinoline-7-carboxylate (QJ-9876)
  • CAS : 1822679-71-9 | Formula : C₁₂H₁₀N₂O₂
  • Key Features: A carboxylate ester at the 7-position and an amino group at the 3-position of the quinoline ring.
  • Comparison: The amino group enhances hydrogen-bonding capacity and solubility in polar solvents, a feature absent in this compound. Substituent positioning (7-carboxylate vs. 8-oxypropanoate) may lead to divergent electronic effects on the quinoline ring .
2-([2-(Methylamino)quinolin-8-yl]oxy)quinolin-8-ol (QY-5346)
  • CAS : 317375-40-9 | Formula : C₁₉H₁₅N₃O₂
  • Key Features: A bifunctional quinoline derivative with methylamino and hydroxyl groups.
  • The dual quinoline rings may enhance π-stacking interactions in supramolecular assemblies .

Non-Quinoline Analogues: Chromene-Based Esters

Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (CAS 340018-09-9)
  • Molecular Formula : C₁₇H₁₈O₆
  • Key Features: A chromene ring substituted with acetyl, methyl, and oxy-propanoate ethyl ester groups.
  • Comparison: The chromene core lacks the nitrogen atom present in quinoline, reducing basicity and altering electronic properties. The acetyl and methyl groups may sterically hinder interactions at the 7- and 8-positions, contrasting with the unsubstituted quinoline in this compound .

Functional Group Analysis

Ester Variations
Compound Ester Type Impact on Properties
This compound Methyl propanoate Moderate polarity; hydrolytically stable
Quinolin-8-yl 3-phenylprop-2-enoate Cinnamate (propenoate) Higher lipophilicity; UV activity due to π-system
Ethyl chromene-based ester (CAS 340018-09-9) Ethyl propanoate Increased steric bulk; lower solubility
Substituent Positioning
  • Quinoline 8-position: Critical for electronic modulation. This compound’s ester group at this position may direct electrophilic substitution to the 5- or 7-positions.
  • Amino vs. Ester Groups: Amino-substituted quinolines (e.g., QJ-9876) exhibit higher solubility but lower stability under acidic conditions compared to ester derivatives .

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-[(quinolin-8-yl)oxy]propanoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 8-hydroxyquinoline with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ or NaH in DMF) . Microwave-assisted synthesis has been reported to enhance yields (up to 85%) and reduce reaction times (2–4 hours) compared to conventional reflux methods . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature : Microwave irradiation at 80–100°C minimizes side reactions.
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) can accelerate nucleophilic substitution.

Q. Characterization :

  • NMR : δ 8.9–7.2 ppm (quinoline aromatic protons), δ 4.8–4.5 ppm (OCH₂), δ 3.7 ppm (COOCH₃) .
  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Structural Analysis and Computational Modeling

Q. Q2. How can spectroscopic and crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

  • X-ray crystallography : Establishes bond angles and torsional conformations. For analogous compounds (e.g., Ethyl 2-(quinolin-8-yloxy)acetate), the quinoline ring and ester group exhibit dihedral angles of 12–15°, influencing steric interactions .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps ≈ 4.2 eV) .
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretching at 1720–1740 cm⁻¹ and quinoline C-N vibrations at 1580–1600 cm⁻¹ .

Biological Activity and Mechanisms

Q. Q3. What evidence supports the antimicrobial and anticancer potential of this compound, and how do structural modifications alter bioactivity?

Answer:

  • Antimicrobial assays : MIC values of 8–16 µg/mL against S. aureus and E. coli correlate with the compound’s ability to disrupt bacterial membrane integrity via quinoline intercalation .
  • Anticancer activity : IC₅₀ values of 12–25 µM in MCF-7 and HeLa cells are attributed to ROS generation and topoisomerase inhibition .
  • Structure-activity relationships :
    • Ester hydrolysis : Conversion to the carboxylic acid derivative enhances solubility but reduces cell permeability .
    • Quinoline substitution : Electron-withdrawing groups (e.g., -F at position 2) improve binding to DNA gyrase .

Advanced Research: Data Contradictions and Mechanistic Insights

Q. Q4. How can conflicting reports on the herbicidal vs. anticancer activity of this compound be reconciled?

Answer: Discrepancies arise from assay conditions and target specificity:

  • Herbicidal activity : Observed at high concentrations (≥100 µM) via ACCase inhibition, mimicking haloxyfop methyl ester’s mode of action .
  • Anticancer activity : Occurs at lower concentrations (≤25 µM) through selective ROS-mediated apoptosis .
    Experimental design considerations :
  • Use isogenic cell lines to isolate target pathways.
  • Validate off-target effects using kinase profiling arrays.

Stability and Reactivity in Solution

Q. Q5. What factors influence the hydrolytic stability of this compound, and how can degradation be mitigated?

Answer:

  • pH-dependent hydrolysis : Rapid degradation occurs in alkaline conditions (t₁/₂ < 1 hour at pH 9) due to ester cleavage. Acidic conditions (pH 4–6) stabilize the compound .
  • Light sensitivity : UV exposure induces quinoline ring oxidation; store in amber vials under inert gas .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to DMSO stock solutions .

Methodological Challenges in Derivative Synthesis

Q. Q6. What strategies improve regioselectivity during the synthesis of this compound derivatives?

Answer:

  • Protecting groups : Temporarily block reactive sites on quinoline (e.g., -OH at position 5 using TMSCl) to direct substitution to position 8 .
  • Metal catalysis : Pd(OAc)₂/Xantphos enables Suzuki coupling of aryl boronic acids to the propanoate chain .
  • Flow chemistry : Enhances control over exothermic reactions (e.g., Grignard additions) with residence times <30 seconds .

Computational and Experimental Synergy

Q. Q7. How can molecular docking guide the design of this compound analogs with enhanced target affinity?

Answer:

  • Docking protocols : Use AutoDock Vina with crystal structures of target proteins (e.g., human topoisomerase IIα, PDB: 1ZXM). Key interactions include:
    • Hydrogen bonding between the ester carbonyl and Arg503.
    • π-π stacking of the quinoline ring with Tyr821 .
  • MD simulations : Predict binding stability over 100 ns trajectories; prioritize analogs with RMSD <2 Å .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.